![molecular formula C5H8Cl2N2S B1447196 2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride CAS No. 1427367-76-7](/img/structure/B1447196.png)
2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride
Overview
Description
“2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride” likely refers to a compound that contains a thiophene ring, a five-membered aromatic ring with one sulfur atom . The “2-Chloro” indicates a chlorine atom is attached to the second carbon of the thiophene ring, and “4-(hydrazinomethyl)” suggests a hydrazine functional group attached to the fourth carbon via a methylene bridge .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the thiophene ring, the introduction of the chlorine atom, and the attachment of the hydrazinomethyl group . The exact method would depend on the starting materials and the specific conditions required.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the thiophene ring, a chlorine atom, and a hydrazinomethyl group would all contribute to its overall structure.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur . The presence of the chlorine atom could make it susceptible to nucleophilic substitution reactions, while the hydrazine group could participate in reduction reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.
Scientific Research Applications
Fluorescent Sensors for Metal Ions
2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride has been utilized in the development of water-soluble hydrazide-based fluorescent probes. These probes have shown selective recognition of metal ions such as Cu²⁺ and Hg²⁺ in aqueous solutions, displaying distinct emission characteristics and color changes visible to the naked eye. The detection limits of these sensors are remarkably low, signifying their high sensitivity in detecting these metal ions (Wang et al., 2014).
Applications in Synthesis and Catalysis
Synthesis of Tioconazole
The compound has been used in the chloromethylation of 2-chloro-thiophene, a crucial step in the synthesis of 2-chloro-3-chloromethyl-thiophene. This intermediate plays a pivotal role in the further synthesis of Tioconazole, a potent antifungal agent, highlighting the compound’s significance in medicinal chemistry (Ming, 2006).
Applications in Material Science and Structural Analysis
Structural Analysis and Molecular Properties
Studies have focused on the structural analysis of compounds related to this compound, revealing insights into their molecular properties, such as torsion angles and disorder patterns in thiophene rings. These analyses are crucial for understanding the electronic properties and potential applications of these compounds in various fields (Rajni Swamy et al., 2014).
Applications in Antimicrobial and Antifungal Treatments
Antimicrobial and Antifungal Agents
Compounds derived from this compound have shown promising results as antimicrobial and antifungal agents. The synthesis of various derivatives has led to the development of compounds with significant bioactivity, indicating the potential of these compounds in pharmaceutical applications (Sayed et al., 2003); (Naganagowda & Petsom, 2011); (Vasoya et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-chlorothiophen-3-yl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S.ClH/c6-5-1-4(2-8-7)3-9-5;/h1,3,8H,2,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKLNHSMZQQBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CNN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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